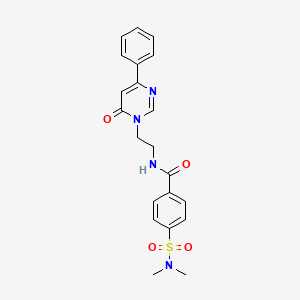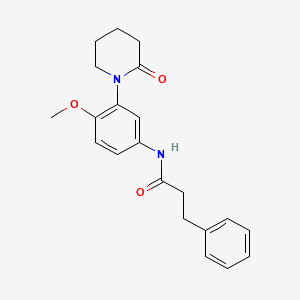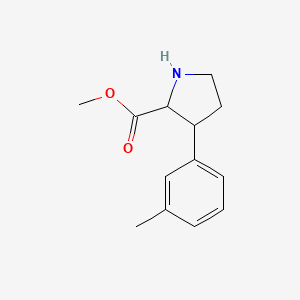
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide, commonly known as BI-6C9, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BI-6C9 is a member of the isoquinoline family of compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties of Similar Compounds : A study by Karmakar, Sarma, and Baruah (2007) explored the structural aspects of isoquinoline derivatives, including their interaction with mineral acids and fluorescence properties. This research highlights the potential of isoquinoline derivatives in developing materials with unique properties, such as fluorescence emission at different wavelengths (Karmakar, Sarma, & Baruah, 2007).
Anticancer Applications : Redda, Gangapuram, and Ardley (2010) synthesized analogs of the tetrahydroisoquinoline moiety, noting its presence in biologically active molecules and its potential as an anticancer agent. This research suggests the potential of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide in cancer research (Redda, Gangapuram, & Ardley, 2010).
Microbial Transformation Products : Fomsgaard, Mortensen, and Carlsen (2004) reviewed the microbial transformation of hydroxamic acids, including compounds like benzoxazolinones. This study may provide insights into the environmental impact and microbial interactions of similar compounds (Fomsgaard, Mortensen, & Carlsen, 2004).
Synthesis and Antitumor Activity of Methoxy‐indoloisoquinolines : Research by Ambros, Angerer, and Wiegrebe (1988) on methoxy‐indoloisoquinolines suggests potential antitumor applications. Such compounds were tested for cytostatic activity in vitro, indicating a possible direction for exploring the antitumor potential of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide (Ambros, Angerer, & Wiegrebe, 1988).
Synthesis of Pyrrolo[4,3,2-de]quinolines : Roberts, Joule, Bros, and Álvarez (1997) synthesized Pyrrolo[4,3,2-de]quinolines from similar compounds. Their work may provide a methodology applicable to the synthesis of derivatives of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide (Roberts, Joule, Bros, & Álvarez, 1997).
One-Step Synthesis and X-ray Analysis : Lu and Liang‐Nian He (2012) conducted a one-step synthesis and X-ray analysis of benzo[de]benzo[4,5]imidazo[2,1-a]-isoquinolin-7-ones. Their research provides insight into the structural analysis and synthesis processes, which might be relevant for similar compounds (Lu & Liang‐Nian He, 2012).
Eigenschaften
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-30-22-9-5-6-10-23(22)31-17-24(28)26-21-12-11-18-13-14-27(16-20(18)15-21)25(29)19-7-3-2-4-8-19/h2-12,15H,13-14,16-17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTWZTIGNDAWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea](/img/structure/B2876203.png)
![1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2876204.png)

![1-(Tert-butyl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2876209.png)
![N-[2-[4-[3-(Dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2876210.png)
![5-{1-[(2-methoxyphenyl)acetyl]piperidin-4-yl}-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2876211.png)
![1-{5-[(cyclopentylcarbonyl)amino]pyridin-2-yl}-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2876212.png)
![N-(4-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2876214.png)
![3-Methyl-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2876215.png)
